

Physical and chemical properties of Bakkenolide III

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bakkenolide III**

Cat. No.: **B15591244**

[Get Quote](#)

An In-depth Technical Guide to **Bakkenolide III**

Introduction

Bakkenolide III is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. These compounds are primarily isolated from plants of the genus *Petasites*, such as *Petasites tricholobus* and *Petasites formosanus*.^{[1][2]} **Bakkenolide III** has garnered significant interest within the scientific community for its diverse and potent biological activities, particularly its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties, biological mechanisms, and relevant experimental protocols for **Bakkenolide III**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Bakkenolide III is a complex molecule with a characteristic spiro-lactone structure. Its properties are summarized below.

Data Presentation: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₀ O ₆	[3]
Molecular Weight	390.47 g/mol	[3]
CAS Number	24909-95-3	[2]
Appearance	Solid / Crystalline Solid	[4]
Melting Point	200 - 201 °C (for Bakkenolide D, a related compound)	[4][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][6] Sparingly soluble in aqueous buffers.[7]	[2][6][7]

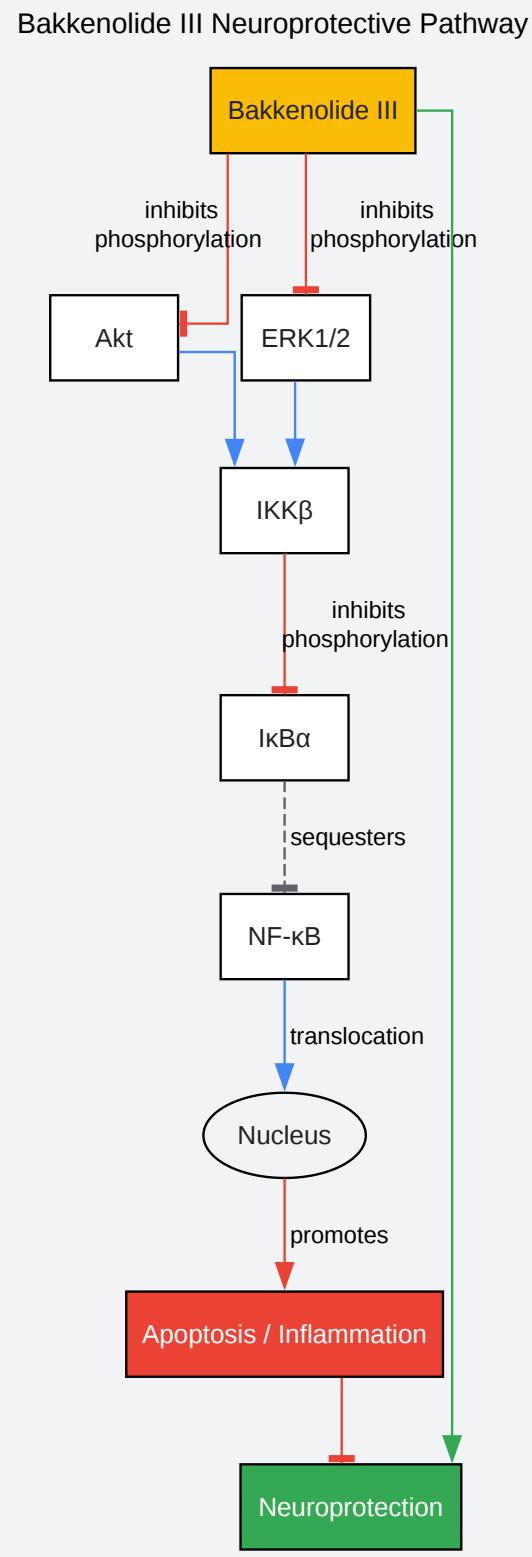
Note: Specific quantitative data for the melting point of **Bakkenolide III** is not readily available; the value for the structurally similar Bakkenolide D is provided as a reference.

Spectral Data

The structural elucidation of bakkenolides, including **Bakkenolide III**, is typically achieved through a combination of spectroscopic techniques. These methods are crucial for confirming the identity and purity of the compound.[1][8]

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectroscopy are used to determine the carbon-hydrogen framework and the stereochemistry of the molecule.[1]
- Mass Spectrometry (MS): Techniques like ESI-MS and TOF-MS are used to determine the molecular weight and elemental composition.[8]

Biological Activities and Mechanisms of Action


Bakkenolide III exhibits significant potential in several therapeutic areas, primarily due to its anti-inflammatory and neuroprotective effects.

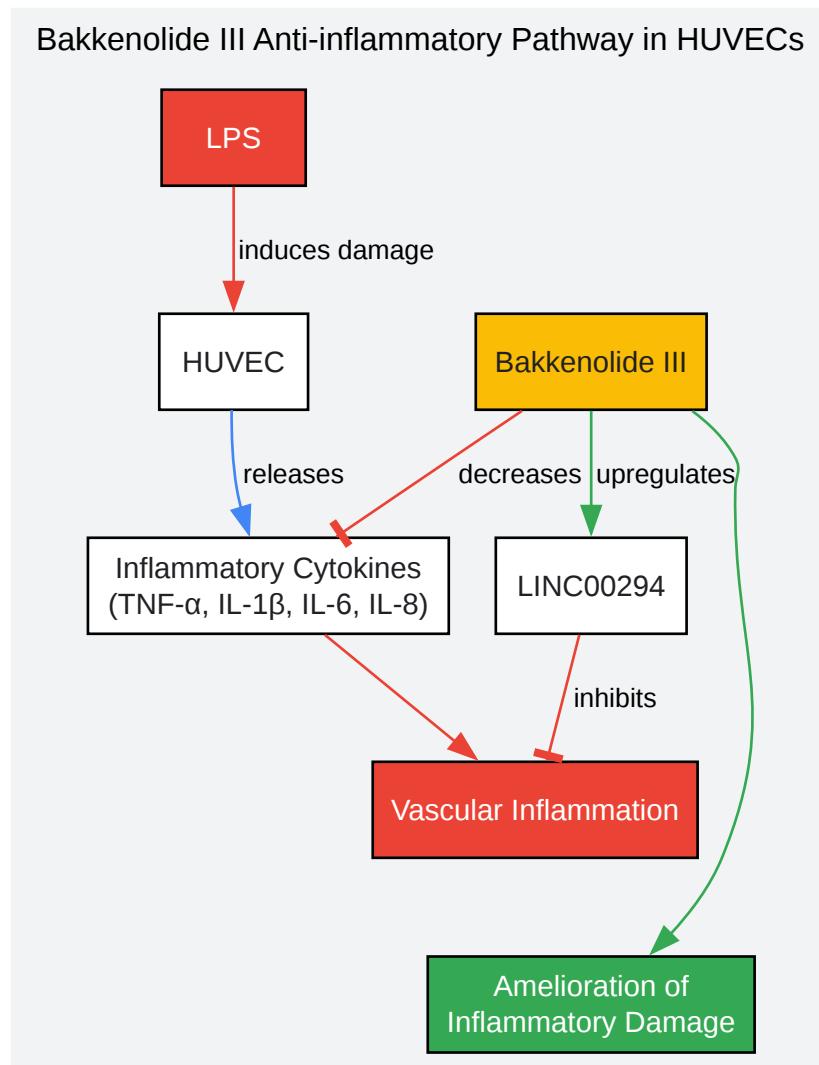
Neuroprotective Effects

Bakkenolide III (often referred to as Bakkenolide-IIIa in literature) has been shown to protect against cerebral ischemic damage.[9] Its mechanism involves the inhibition of apoptosis and the modulation of key signaling pathways. In both *in vivo* rat models of transient focal cerebral damage and *in vitro* models using cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), **Bakkenolide III** reduced brain infarct volume, improved neurological deficits, and increased cell viability.[9]

The core mechanism for this neuroprotection is the inhibition of the NF- κ B signaling pathway. **Bakkenolide III** prevents the activation of NF- κ B by inhibiting the phosphorylation of its upstream activators, Akt and ERK1/2, as well as the core components of the NF- κ B pathway, IKK β and I κ B α .[9][10] This ultimately blocks the nuclear translocation of NF- κ B, reducing the expression of pro-inflammatory and pro-apoptotic genes.[9] Furthermore, it increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[9]

Mandatory Visualization: Neuroprotective Signaling Pathway

[Click to download full resolution via product page](#)


Caption: Neuroprotective signaling pathway of **Bakkenolide III**.

Anti-inflammatory Effects

Bakkenolide III has demonstrated significant anti-inflammatory properties, particularly in vascular endothelial cells. In studies using human umbilical vein endothelial cells (HUVECs) damaged by lipopolysaccharide (LPS), **Bakkenolide III** treatment significantly reduced the levels of pro-inflammatory cytokines, including TNF- α , IL-1 β , IL-8, and IL-6.[11][12]

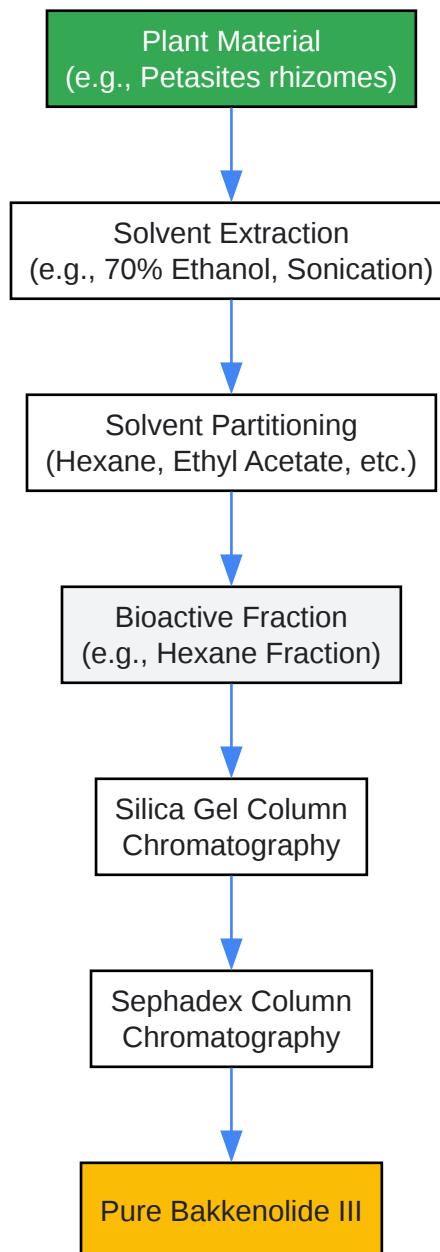
A key mechanism underlying this effect is the upregulation of the long non-coding RNA LINC00294.[11] Microarray analyses revealed that **Bakkenolide III** treatment leads to a significant increase in LINC00294 expression, which in turn alleviates LPS-induced inflammatory damage and cell survival inhibition in HUVECs.[11][12] This suggests that **Bakkenolide III** could be a potential agent for preventing vascular inflammation associated with conditions like atherosclerosis.[11]

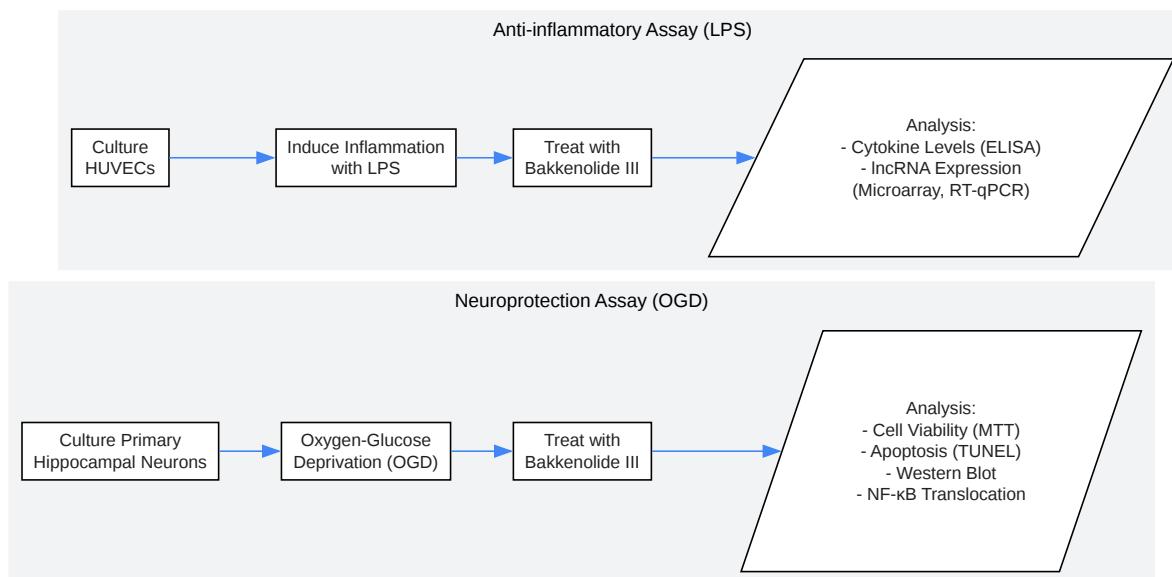
Mandatory Visualization: Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory action of **Bakkenolide III** in HUVECs.

Experimental Protocols


This section details the methodologies for the isolation, characterization, and biological evaluation of **Bakkenolide III**.


Isolation and Purification Protocol

Bakkenolides are typically isolated from the rhizomes or leaves of *Petasites* species.[1][13]

- Extraction: The plant material (e.g., fresh leaves of *P. japonicus*) is chopped and extracted with a solvent like 70% ethanol using sonication at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[13]
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.[13]
- Column Chromatography: The desired fraction (e.g., the hexane extract) is subjected to column chromatography on silica gel. A gradient elution is performed with a solvent system (e.g., acetone in dichloromethane) to separate the components.[13]
- Further Purification: Fractions containing the target compound are further purified using techniques like Sephadex column chromatography to yield pure **Bakkenolide III**.[13]

Mandatory Visualization: Isolation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide III | CAS:24909-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. bakkenolide E [flavscents.com]

- 4. Bakkenolide D | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Bakkenolide D | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A new neuroprotective bakkenolide from the rhizome of *Peatasites tatewakianus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 13. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in *Petasites japonicus* by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- To cite this document: BenchChem. [Physical and chemical properties of Bakkenolide III]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591244#physical-and-chemical-properties-of-bakkenolide-iii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com